3-デアザ-2'-デオキシアデノシン

概要

説明

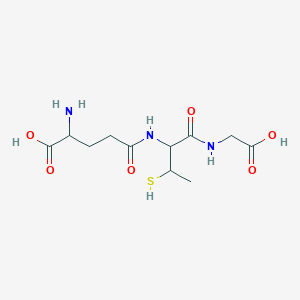

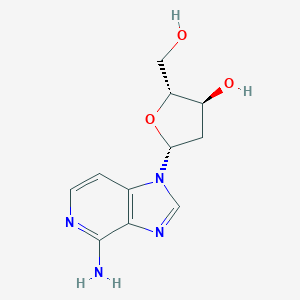

3-Deaza-2’-deoxyadenosine is a nucleoside analog synthesized from 2’-deoxyadenosine . It strongly inhibits lymphocyte-mediated cytolysis with low cytotoxicity when applied at 100 μM . This nucleoside can also be used to evaluate the role of the adenine N3 nitrogen in DNA structure and function .

Synthesis Analysis

Pyrene-labeled 3-deaza-2’-deoxyadenosine comprising a non-π-conjugated linker py3zA was synthesized and its photophysical properties were investigated . Oligodeoxynucleotide (ODN) probes containing py3zA exhibited remarkable fluorescence quenching only when the opposite base of the complementary strand was the perfectly matched thymine .Molecular Structure Analysis

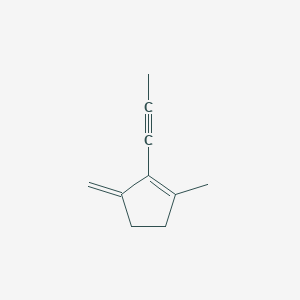

The molecular formula of 3-Deaza-2’-deoxyadenosine is C11H14N4O3 . Its average mass is 250.254 Da and its monoisotopic mass is 250.106583 Da .Chemical Reactions Analysis

3-Deaza-2’-deoxyadenosine inhibits RNA synthesis by binding to ribose fragments of ribonucleotides, thereby preventing the formation of enzyme-substrate complexes, and preventing chain elongation . It can also inhibit DNA synthesis by binding deoxyribose fragments of DNA and preventing DNA polymerase from adding nucleotides to the growth chain .Physical And Chemical Properties Analysis

3-Deaza-2’-deoxyadenosine is a crystalline solid . It is soluble in DMF (5 mg/ml), DMSO (20 mg/ml), and PBS (pH 7.2, 10 mg/ml) . Its λmax is 212, 266 nm .科学的研究の応用

ADAR編集効率の向上

3-デアザ-2'-デオキシアデノシンは、ADAR(RNAに作用するアデノシンデアミナーゼ)の編集効率を高めることがわかっています。 この化合物は、G syn:AH + antiペアを形成し、これはADARと、G:3-デアザdAペアを持つRNAとの複合体のX線結晶構造によって確認されました . この発見は、ADAR編集を促進し、治療用RNA編集のための次世代ガイド鎖の設計を可能にすることができます .

リンパ球媒介細胞溶解の阻害

100μMで適用した場合、3-デアザ-2'-デオキシアデノシンは、低い細胞毒性でリンパ球媒介細胞溶解を強力に阻害します . この特性は、免疫応答の研究や免疫療法の開発に役立つ可能性があります .

3. アデニンN3窒素のDNA構造と機能における役割の評価 3-デアザ-2'-デオキシアデノシンは、アデニンN3窒素のDNA構造と機能における役割を評価するために使用できます . これは、DNA複製、転写、および修復の分子メカニズムに関する貴重な洞察を提供する可能性があります .

DNA骨格の断裂を誘発する

新しい光活性化デオキシアデノシン類似体である3-ニトロ-3-デアザ-2'-デオキシアデノシン(d(3-NiA))は、照射によってDNA骨格の断裂を誘発することができました . この特性は、特に遺伝子配列決定の分野において、核酸の構造と動態分析に役立つ可能性があります .

化学合成とDNAへの組み込み

3-デアザ-2'-デオキシアデノシンは、オリゴヌクレオチド内のさまざまな位置でdAを置き換えて、d(AAAAAA)トラクトに組み込まれています . これは、DNA構造と機能の研究、および新しい治療戦略の開発に役立つ可能性があります<a aria-label="4: 5. Chemical Synthesis and DNA Incorporation 3-Deaza-2’-deoxyadenosine has been incorporated into d (AAAAAA) tracts replacing dA at various positions within oligonucleotides4" data-citationid="a021d264-d82a-a829-ee9d-742037f805ed-30" h="ID=SERP,5015.1" href="https://academic.oup.com/nar/article/20/9/

作用機序

Target of Action

The primary target of 3-Deaza-2’-deoxyadenosine is the IAG-nucleoside hydrolase in Trypanosoma vivax . This enzyme plays a crucial role in the survival and proliferation of this parasitic protozoan .

Mode of Action

3-Deaza-2’-deoxyadenosine is a nucleoside analog that inhibits RNA synthesis by binding to ribose fragments of ribonucleotides . This prevents the formation of enzyme-substrate complexes, thereby inhibiting chain elongation . It can also inhibit DNA synthesis by binding deoxyribose fragments of DNA and preventing DNA polymerase from adding nucleotides to the growth chain .

Biochemical Pathways

The compound affects the biochemical pathways involved in RNA and DNA synthesis . By inhibiting these pathways, it disrupts the normal functioning of the cells, leading to a halt in their growth and proliferation .

Pharmacokinetics

Its ability to inhibit rna and dna synthesis suggests that it may have good bioavailability and can effectively reach its target sites .

Result of Action

The result of 3-Deaza-2’-deoxyadenosine’s action is the inhibition of RNA and DNA synthesis, which leads to a halt in cell growth and proliferation . This makes it a potential candidate for antiviral and anticancer therapies .

Action Environment

The action of 3-Deaza-2’-deoxyadenosine can be influenced by various environmental factors. For instance, the compound’s fluorescence quenching properties are affected by the base of the complementary strand in the DNA . Specifically, oligodeoxynucleotide probes containing 3-Deaza-2’-deoxyadenosine exhibited remarkable fluorescence quenching only when the opposite base of the complementary strand was the perfectly matched thymine .

Safety and Hazards

将来の方向性

3-Deaza-2’-deoxyadenosine can be used to evaluate the role of the adenine N3 nitrogen in DNA structure and function . It can also be used in fluorescence quenching-based ODN probes for single nucleotide polymorphism (SNP) genotyping and for the identification of target genes and structural studies of nucleic acids .

生化学分析

Biochemical Properties

3-Deaza-2’-deoxyadenosine interacts with various enzymes and proteins. For instance, it has been shown to interact with ADARs (adenosine deaminases acting on RNA), which are enzymes that catalyze adenosine deamination within duplex RNA . The compound has also been used to evaluate the role of the adenine N3 nitrogen in DNA structure and function .

Cellular Effects

In cellular processes, 3-Deaza-2’-deoxyadenosine has been found to influence cell function. It strongly inhibits lymphocyte-mediated cytolysis with low cytotoxicity when applied at 100 μM . This suggests that it may have a significant impact on cell signaling pathways and cellular metabolism.

Molecular Mechanism

At the molecular level, 3-Deaza-2’-deoxyadenosine exerts its effects through various mechanisms. For instance, it has been shown to induce DNA backbone breakage upon irradiation . It also enhances the editing efficiency of ADARs, suggesting the formation of a G syn:AH + anti pair .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of 3-Deaza-2’-deoxyadenosine can change. For example, it has been shown to display increased editing efficiency over time when used in duplexes with 2’-deoxyadenosine .

特性

IUPAC Name |

(2R,3S,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O3/c12-11-10-6(1-2-13-11)15(5-14-10)9-3-7(17)8(4-16)18-9/h1-2,5,7-9,16-17H,3-4H2,(H2,12,13)/t7-,8+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMQPIRJQPAVGJL-DJLDLDEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2C=CN=C3N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2C=CN=C3N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00229178 | |

| Record name | 3-Deaza-2'-deoxyadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00229178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78582-17-9 | |

| Record name | 3-Deaza-2'-deoxyadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078582179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Deaza-2'-deoxyadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00229178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Disodium;1-[oxido(oxidoimino)azaniumyl]pyrrolidine-2-carboxylate](/img/structure/B163774.png)

![N-(ethoxymethyl)-N-methyl-2-(3-methylbutyl)-4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]benzenesulfonamide](/img/structure/B163783.png)

![Methyl 7-[2-(3-hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]heptanoate](/img/structure/B163801.png)